molecular formula C12H13ClN2 B8700530 8-tert-butyl-4-chloroquinazoline

8-tert-butyl-4-chloroquinazoline

Cat. No.: B8700530
M. Wt: 220.70 g/mol
InChI Key: KGBWJMDHVPUCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-tert-butyl-4-chloroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 4th position and a tert-butyl group at the 8th position in the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-4-chloroquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-tert-butyl-4-chloroquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

8-tert-butyl-4-chloroquinazoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-tert-butyl-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the tert-butyl group at the 8th position.

    8-tert-Butylquinazoline: Lacks the chlorine atom at the 4th position.

    4,8-Dichloroquinazoline: Contains chlorine atoms at both the 4th and 8th positions.

Uniqueness

8-tert-butyl-4-chloroquinazoline is unique due to the presence of both the chlorine atom at the 4th position and the tert-butyl group at the 8th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

8-tert-butyl-4-chloroquinazoline

InChI

InChI=1S/C12H13ClN2/c1-12(2,3)9-6-4-5-8-10(9)14-7-15-11(8)13/h4-7H,1-3H3

InChI Key

KGBWJMDHVPUCPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1N=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

18.6 ml (200 mmol) of phosphoryl chloride are added dropwise at room temperature to a suspension of 10.2 g (50 mmol) of 8-tert-butyl-4(3H)-quinazolinone in 100 ml of toluene. After addition of 5 drops of N,N-dimethylaniline, the reaction mixture is heated under reflux for 5 h. After cooling, the reaction mixture is diluted with 300 ml of toluene, poured onto 1000 g of ice and rendered alkaline (pH about 9) by addition of conc. ammonia solution. The organic phase is separated off, washed once with 300 ml of sat. sodium chloride solution, dried over magnesium sulfat e, and the toluene is removed in vacuo. The residue is chromatographed on silica gel (n-heptane:ethyl acetate 3:1 v:v). Yield: 9.3 g (42 mmol), 84%. Purity: >95% according to 1H-NMR.
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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